5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an amino group at the 5th position, an ethyl group at the 3rd position, and a propyl group at the 1st position of the tetrahydropyrimidine ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst such as lactic acid under solvent-free conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino group at the 5th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on cancer cells . Additionally, it can modulate inflammatory pathways, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-ethyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Amino-3-methyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Amino-3-ethyl-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the ethyl and propyl groups at specific positions on the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-3-ethyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-11-6-7(10)8(13)12(4-2)9(11)14/h6H,3-5,10H2,1-2H3 |
InChI Key |
PIMNXQUPQVQVGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)N(C1=O)CC)N |
Origin of Product |
United States |
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